molecular formula C19H26N2O2 B4120926 N-(1-ADAMANTYL)-N'-(2-METHOXYBENZYL)UREA

N-(1-ADAMANTYL)-N'-(2-METHOXYBENZYL)UREA

Cat. No.: B4120926
M. Wt: 314.4 g/mol
InChI Key: KFZBBRUJRLZBIH-UHFFFAOYSA-N
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Description

I am unable to provide a specific product description for "N-(1-ADAMANTYL)-N'-(2-METHOXYBENZYL)UREA" because the available search results do not contain detailed information on this exact compound. The provided results discuss similar N-adamantyl urea derivatives , which are frequently investigated as potent inhibitors of the soluble epoxide hydrolase (sEH) enzyme, a therapeutic target for hypertension, inflammation, and pain . Other research highlights N-aryl-N'-benzylurea scaffolds in the development of novel anticancer agents, demonstrating the broader relevance of this chemical class in drug discovery . Researchers are advised to consult specialized chemical databases and primary literature for the specific properties and research applications of this compound. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-23-17-5-3-2-4-16(17)12-20-18(22)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZBBRUJRLZBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(2-methoxybenzyl)urea typically involves the reaction of 1-adamantylamine with 2-methoxybenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts or phase-transfer agents can further enhance the efficiency of the reaction. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: N-1-adamantyl-N’-(2-methoxybenzyl)urea can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted urea derivatives.

Scientific Research Applications

Synthesis of N-(1-ADAMANTYL)-N'-(2-METHOXYBENZYL)UREA

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 1-adamantyl isocyanate and 2-methoxybenzylamine.
  • Reaction Conditions : The reaction is generally carried out under controlled conditions, often in an organic solvent such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
  • Purification : The resulting product is purified through recrystallization or chromatography to obtain the pure urea derivative.

Antimicrobial Activity

Research has indicated that derivatives of adamantane, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic microorganisms, including:

  • Gram-positive Bacteria : Compounds with adamantane moieties have demonstrated strong activity against species such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Moderate activity has been noted against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Activity : Antifungal properties were also observed against Candida albicans, although generally less potent than antibacterial activities .

Anti-inflammatory Activity

The compound has shown promising results in anti-inflammatory assays. For example, in vivo studies using the carrageenan-induced paw edema model in rats demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin .

Neurological Disorders

The lipophilicity imparted by the adamantyl group enhances the ability of compounds like this compound to cross the blood-brain barrier. This property is particularly valuable in the treatment of neurological disorders such as:

  • Alzheimer's Disease : Compounds with similar structures have been explored for their potential to modulate neurodegenerative processes.
  • Parkinson's Disease : The use of adamantane derivatives has been linked to symptomatic relief in Parkinson's patients .

Antiviral Applications

The antiviral potential of adamantane derivatives has been extensively studied, particularly against influenza viruses. The mechanism often involves inhibition of viral replication through interference with ion channels critical for viral entry into host cells .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound and its derivatives in various biological assays:

CompoundActivity TypeTest OrganismResult
Compound 145aAntimicrobialStaphylococcus aureusStrong inhibition
Compound 145bAntimicrobialE. coliModerate inhibition
Compound 151lAnti-inflammatoryRat modelSignificant reduction in edema

These findings underscore the versatility of adamantane derivatives in medicinal chemistry and their potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(2-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity and selectivity. The urea moiety can form hydrogen bonds with target proteins, influencing their activity and function. The methoxybenzyl group may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: The 4-guanidinobenzyl substituent (pKa ~13) enables strong hydrogen bonding and ionic interactions, critical for uPA inhibition .
  • Thermal Stability : Adamantyl-based ureas generally exhibit high melting points (>200°C), as seen in N-(1-Adamantyl)urea (250°C) .

SAR Insights :

  • Aromatic Substituents : Electron-donating groups (e.g., methoxy) on benzyl rings enhance metabolic stability but may reduce solubility.
  • Polar Groups: Hydroxyethyl or guanidino moieties improve water solubility but may limit membrane permeability.

Q & A

Q. What criteria distinguish artifacts from genuine biological activity in high-throughput screens?

  • Methodological Answer : Implement orthogonal assays:
  • Counter-screening against non-target cell lines (e.g., HEK293) to exclude off-target effects.
  • Dose-response curves (IC50 determination) with positive/negative controls.
  • Luminescence-based assays (e.g., ATP detection) confirm cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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